molecular formula C40H43ClN2O2 B11931056 Cy5.5-cooh

Cy5.5-cooh

Cat. No.: B11931056
M. Wt: 619.2 g/mol
InChI Key: UFNAFNWOXFAMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cy5.5-carboxylic acid, also known as Cyanine 5.5 carboxylic acid, is a fluorescent dye commonly used in bioimaging. This compound is part of the cyanine dye family, known for their bright fluorescence and stability. Cy5.5-carboxylic acid is particularly valued for its narrow absorption spectrum, high sensitivity, and stability, making it an excellent choice for various imaging applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy5.5-carboxylic acid involves multiple steps. Initially, Cy5.5 is used as the starting material. Through an esterification reaction, a carboxyl group is introduced, resulting in Cy5.5-methyl ester. This intermediate is then subjected to hydrolysis using sodium methoxide as a catalyst, yielding the final product, Cy5.5-carboxylic acid .

Industrial Production Methods

The industrial production of Cy5.5-carboxylic acid follows a similar synthetic route but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of automated reactors and purification systems to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Cy5.5-carboxylic acid primarily undergoes substitution reactions due to the presence of the carboxyl group. It can also participate in coupling reactions, where it is conjugated to other molecules for various applications .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are conjugates of Cy5.5-carboxylic acid with other biomolecules, such as proteins or nucleic acids. These conjugates are used in various imaging and diagnostic applications .

Scientific Research Applications

Cy5.5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cy5.5-carboxylic acid involves its ability to absorb light at a specific wavelength and emit fluorescence. This property is due to the presence of conjugated double bonds in its structure, which allows for efficient energy transfer. The emitted fluorescence can be detected and used to visualize biological structures and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cy5.5-carboxylic acid is unique due to its optimal balance of absorption and emission properties, making it highly effective for a wide range of imaging applications. Its stability and high sensitivity further enhance its utility in scientific research .

Properties

IUPAC Name

6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoic acid;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H42N2O2.ClH/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNAFNWOXFAMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H43ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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